molecular formula C6H12ClNO3 B13260099 methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 221137-68-4

methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No.: B13260099
CAS No.: 221137-68-4
M. Wt: 181.62 g/mol
InChI Key: KLGSHNXEUZOKHH-FVYOBFAJSA-N
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Description

Methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a hydroxyl group and a carboxylate ester group attached to a pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-4-hydroxypyrrolidine-2-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

    Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and salt formation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid derivatives: These compounds share a similar pyrrolidine ring structure but differ in the functional groups attached.

    Hydroxypyrrolidine derivatives: Compounds with hydroxyl groups attached to the pyrrolidine ring.

    Carboxylate ester derivatives: Compounds with ester groups attached to various ring structures.

Uniqueness

Methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.

Biological Activity

Methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, also known as (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, is a chiral compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₆H₁₂ClNO₃ and features a pyrrolidine ring with a hydroxyl group at the 4-position and a carboxylate moiety esterified with a methyl group at the 2-position. Its hydrochloride form enhances its solubility, making it suitable for various biological applications. The stereochemistry of the molecule is crucial for its interaction with biological targets, particularly in the context of collagen metabolism and synthesis.

Biological Activities

This compound exhibits several notable biological activities:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its structural features allow it to interact with various enzymes and proteins involved in metabolic processes:

  • Enzyme Interaction : The compound's ability to act as a substrate or inhibitor for specific enzymes could explain its effects on collagen synthesis and antioxidant activity.
  • Protein-Ligand Interactions : Its unique stereochemistry may facilitate binding to target proteins, influencing their activity and stability within biological systems .

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

  • A study investigating the antioxidant properties found that the compound effectively reduced oxidative stress markers in cultured cells, suggesting its potential as a therapeutic agent against oxidative damage.
  • Research focusing on anticoagulant activity indicated that this compound could modulate clotting factors, although further studies are needed to elucidate its exact mechanism.
  • Investigations into collagen synthesis revealed that peptides synthesized using this compound exhibited enhanced stability and bioactivity compared to traditional collagen peptides, underscoring its utility in biomedical applications.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochlorideC₆H₁₂ClNO₃Different stereochemistry; potential variations in biological activity
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochlorideC₆H₁₂ClNO₃Exhibits different biological activities due to stereochemistry
trans-4-Hydroxy-L-proline methyl ester hydrochlorideC₆H₁₂ClNO₃Primarily used in peptide synthesis; related to collagen metabolism

Properties

CAS No.

221137-68-4

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

methyl (4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5?;/m1./s1

InChI Key

KLGSHNXEUZOKHH-FVYOBFAJSA-N

Isomeric SMILES

COC(=O)C1C[C@H](CN1)O.Cl

Canonical SMILES

COC(=O)C1CC(CN1)O.Cl

Origin of Product

United States

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